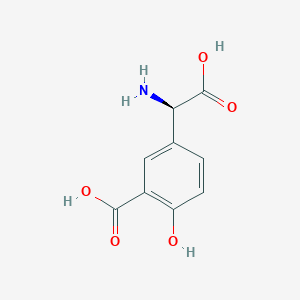

(R)-3C4HPG

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBCZTXSTWCIG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424980 | |

| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-03-5, 55136-48-6 | |

| Record name | (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-CHPG) is a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides an in-depth overview of the biological activity of (R)-CHPG, with a focus on its action as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). The document summarizes quantitative data, details experimental protocols for its study, and visualizes the core signaling pathways it modulates. While much of the literature utilizes the racemic mixture or the closely related compound (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG), this guide will focus on the activity profile relevant to the (R)-enantiomer where possible and specify the compound used in the cited studies.

Quantitative Data on Biological Activity

The biological activity of (R)-CHPG and related compounds is characterized by their binding affinity and functional potency at mGluR subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity and Potency of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) at mGluR Subtypes

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Cell Type | Reference |

| mGluR1a | [3H]glutamate displacement | EC50 | 5 ± 1 | Baby Hamster Kidney (BHK) cells | [1] |

| mGluR1a | Phosphoinositide hydrolysis inhibition | IC50 | 15 ± 3 | BHK cells | [1] |

| mGluR2 | Forskolin-stimulated cAMP formation inhibition | EC50 | 21 ± 4 | BHK cells | [1] |

Table 2: Functional Potency (EC50) of (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) at Group I mGluRs

| Receptor Subtype | Assay | Parameter | Value (µM) | Expression System | Reference |

| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | Rat Superior Cervical Ganglion (SCG) Neurons | [3] |

| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | Rat SCG Neurons | [3] |

| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | Rat SCG Neurons | [3] |

| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | Rat SCG Neurons | [3] |

| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM | Rat SCG Neurons | [3] |

Signaling Pathways

Activation of mGluR5 by (R)-CHPG initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4][5][6][7]. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These initial events lead to the modulation of downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for mediating the long-term effects of mGluR5 activation.

mGluR5 Canonical Signaling Pathway

Downstream ERK and Akt Activation Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of (R)-CHPG and related mGluR5 agonists.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for mGluR5.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a selective mGluR5 antagonist.

-

Unlabeled competitor: Test compound (e.g., (R)-CHPG) and a known high-affinity ligand for determining non-specific binding (e.g., unlabeled MPEP at 10 µM).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled competitor at various concentrations.

-

50 µL of radioligand ([³H]MPEP) at a final concentration close to its Kd.

-

100 µL of the membrane preparation (typically 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MPEP) from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of (R)-CHPG in activating mGluR5-mediated calcium release.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Fura-2 AM or another suitable calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Test compound ((R)-CHPG) at various concentrations.

-

A fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

-

Cell Plating:

-

Plate HEK293-mGluR5 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Gently wash the cells twice with HBSS to remove extracellular dye.

-

-

Measurement:

-

Place the plate in the fluorescence reader.

-

Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Add the test compound ((R)-CHPG) at various concentrations and immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in intracellular calcium concentration.

-

Plot the peak change in fluorescence ratio as a function of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of (R)-CHPG on ion channel activity modulated by mGluR5.

Materials:

-

Cultured neurons or acute brain slices expressing mGluR5.

-

Artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons.

-

Intracellular solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

(R)-CHPG.

Procedure:

-

Preparation:

-

Prepare acute brain slices or cultured neurons for recording.

-

-

Patching:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Recording:

-

In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV).

-

Record baseline ion channel activity (e.g., calcium currents, potassium currents).

-

Perfuse the cell with a solution containing (R)-CHPG at a known concentration.

-

Record the changes in the ion channel currents in the presence of the agonist.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the currents before, during, and after agonist application.

-

Quantify the percentage of modulation (inhibition or potentiation) of the current by (R)-CHPG.

-

Western Blotting for ERK and Akt Phosphorylation

Objective: To detect the activation of downstream ERK and Akt signaling pathways following mGluR5 stimulation.

Materials:

-

Cultured cells or tissue homogenates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with (R)-CHPG for a specified time (e.g., 5-15 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

-

In Vivo Administration via Stereotaxic Injection

Objective: To deliver (R)-CHPG directly into a specific brain region of a rodent model to study its in vivo effects.

Materials:

-

Anesthetized rodent (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microsyringe pump and Hamilton syringe.

-

(R)-CHPG dissolved in a sterile vehicle (e.g., saline or aCSF).

Procedure:

-

Anesthesia and Mounting:

-

Anesthetize the animal and mount it in the stereotaxic frame.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and determine the coordinates for the target brain region based on a stereotaxic atlas.

-

Drill a small hole in the skull at the target coordinates.

-

-

Injection:

-

Lower the injection needle to the desired depth.

-

Infuse (R)-CHPG at a slow, controlled rate (e.g., 0.1-0.5 µL/min).

-

Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.

-

-

Post-operative Care:

-

Suture the incision and provide post-operative care, including analgesics.

-

Conclusion

(R)-3-Carboxy-4-hydroxyphenylglycine and its analogs are invaluable tools for dissecting the complex roles of mGluR5 in the central nervous system. This technical guide provides a foundational understanding of its biological activity, the signaling pathways it engages, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to modulate mGluR5 for therapeutic benefit in a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific binding kinetics of the (R)-enantiomer at mGluR5 and to further refine our understanding of the intricate signaling networks it governs.

References

- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoform-specific phosphorylation of metabotropic glutamate receptor 5 by protein kinase C (PKC) blocks Ca2+ oscillation and oscillatory translocation of Ca2+-dependent PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): An In-depth Technical Guide on its Role as a Glutamate Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine, systematically named (R)-5-(amino(carboxy)methyl)-2-hydroxybenzoic acid and commonly abbreviated as (R)-3C4HPG, is a phenylglycine derivative that has been investigated for its interaction with glutamate receptors. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its activity as a glutamate receptor ligand. The document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways. A significant focus is placed on the stereoselectivity of its interactions with metabotropic glutamate receptors (mGluRs), highlighting the pharmacological profile of its corresponding (S)-enantiomer to provide a complete picture.

Introduction to this compound and Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission and neuronal plasticity. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are further divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.

-

Group II mGluRs (mGluR2 and mGluR3): These are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to group II, these receptors are also coupled to Gi/Go proteins and inhibit adenylyl cyclase.

Phenylglycine derivatives have been instrumental in elucidating the function of these receptors. This guide focuses on the (R)-enantiomer of 3-Carboxy-4-hydroxyphenylglycine, a compound that has been studied in the context of its more active (S)-enantiomer.

Chemical Properties and Synthesis

This compound is an amino acid derivative with the chemical formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol [1]. Its structure features a phenyl ring substituted with a hydroxyl group, a carboxyl group, and an amino(carboxy)methyl group.

A general synthetic route to the core 2-hydroxy-5-aminobenzoic acid structure involves the Kolbe-Schmitt reaction of p-aminophenol.

Pharmacological Profile at Glutamate Receptors

The pharmacological activity of phenylglycine derivatives at mGluRs is highly stereoselective. Research has predominantly focused on the (S)-enantiomer and the racemic mixture of 4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG and (RS)-4C3HPG, respectively), which have demonstrated significant activity.

Activity of the (S)-enantiomer and Racemate

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) exhibits a mixed pharmacological profile, acting as a competitive antagonist at the group I metabotropic glutamate receptor 1a (mGluR1a) and as an agonist at the group II metabotropic glutamate receptor 2 (mGluR2)[2]. The racemic mixture, (RS)-4-carboxy-3-hydroxyphenylglycine, has been reported to be a weak agonist at metabotropic glutamate receptors in hippocampal slice cultures[3].

Activity of this compound

A key study by Hayashi et al. (1994) directly investigated the agonist and antagonist activities of a series of phenylglycine derivatives, including the (S)- and (R)-forms of 3-carboxy-4-hydroxyphenylglycine (3C4HPG), at cloned mGluR1, mGluR2, and mGluR4 subtypes. The study found that while (S)-3C4HPG was an effective agonist for mGluR2, the (R)-enantiomer showed no definite agonist activity on either mGluR1 or mGluR2. This suggests that This compound is the pharmacologically inactive enantiomer at these specific mGluR subtypes.

Quantitative Data

The available quantitative data primarily pertains to the (S)-enantiomer and the racemate. There is a lack of specific binding affinity (Ki) or functional potency (EC₅₀/IC₅₀) values for the (R)-enantiomer in the scientific literature, further supporting its likely inactivity.

| Compound | Receptor Subtype | Activity | Potency | Reference |

| This compound | mGluR1, mGluR2, mGluR4 | No reported activity | - | Hayashi et al., 1994 |

| (S)-4C3HPG | mGluR1a | Antagonist | IC₅₀ = 15 ± 3 µM (inhibition of glutamate-stimulated PI hydrolysis) | Thomsen et al., 1994[2] |

| mGluR2 | Agonist | EC₅₀ = 21 ± 4 µM (inhibition of forskolin-stimulated cAMP formation) | Thomsen et al., 1994[2] | |

| (RS)-4C3HPG | mGluR1α | Antagonist | K₈ = 29 µM (inhibition of glutamate-stimulated PI hydrolysis) | Thomsen & Suzdak, 1993[4] |

Signaling Pathways

Given that this compound is largely inactive, the following signaling pathway diagrams illustrate the mechanisms of action of its active (S)-enantiomer, which targets both group I and group II mGluRs.

Group I mGluR (mGluR1) Antagonism

Activation of mGluR1 by glutamate leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, (S)-4C3HPG would block these downstream effects by preventing the initial activation of mGluR1 by glutamate.

Group II mGluR (mGluR2) Agonism

As an agonist at mGluR2, (S)-4C3HPG would activate the receptor, leading to the activation of the inhibitory G-protein (Gi). The α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

Experimental Protocols

The following are generalized protocols for key experiments used to characterize ligands like this compound at metabotropic glutamate receptors. Specific conditions would need to be optimized for the particular cell line and receptor subtype being studied.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for group II mGluRs), and varying concentrations of the unlabeled test compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

This assay measures the accumulation of inositol phosphates (IPs) following receptor activation.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the group I mGluR of interest and label them overnight with [³H]-myo-inositol.

-

Washing: Wash the cells to remove excess [³H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with the agonist in the presence or absence of the test compound (this compound).

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Separation: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted [³H]-IPs using scintillation counting.

-

Data Analysis: For antagonists, determine the IC₅₀ for the inhibition of agonist-stimulated IP accumulation.

This assay measures the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells expressing the group II or III mGluR of interest.

-

Stimulation: Pre-treat the cells with the test compound (this compound) and then stimulate adenylyl cyclase with forskolin.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: For agonists, determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Electrophysiology

Whole-cell patch-clamp recordings from cultured neurons or brain slices can be used to measure changes in membrane potential or synaptic currents in response to the application of this compound.

Methodology:

-

Preparation: Prepare acute brain slices or cultured neurons expressing the target mGluR.

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Perfuse the slice or culture with a solution containing this compound.

-

Measurement: Record changes in membrane potential, firing rate, or synaptic currents (e.g., excitatory postsynaptic currents, EPSCs).

-

Analysis: Analyze the electrophysiological data to determine if the compound has any agonist or antagonist effects on neuronal activity.

Neuroprotective Potential

Ligands for metabotropic glutamate receptors have been investigated for their neuroprotective properties. Generally, antagonists of group I mGluRs and agonists of group II and III mGluRs have shown neuroprotective effects in various models of excitotoxicity and ischemia. Given that (S)-4C3HPG is an mGluR1 antagonist and an mGluR2 agonist, it has demonstrated neuroprotective effects. As this compound appears to be inactive at these receptors, it is not expected to exhibit significant neuroprotective activity through these mechanisms.

Conclusion

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is the (R)-enantiomer of a pharmacologically active phenylglycine derivative. The available evidence strongly indicates that, in contrast to its (S)-enantiomer, this compound is largely inactive as a ligand for group I and group II metabotropic glutamate receptors. This highlights the critical importance of stereochemistry in the design and evaluation of drugs targeting mGluRs. While the (S)-enantiomer and the racemate have served as valuable pharmacological tools, this compound is primarily of interest as a negative control in studies investigating the stereoselectivity of mGluR ligands. Future research could explore its potential activity at other receptor subtypes or its use as a scaffold for the development of novel ligands. This guide provides a foundational understanding of this compound for researchers in the field of glutamate receptor pharmacology and drug development.

References

- 1. (S)-4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of (R)-3-Carboxy-4-hydroxyphenylglycine: An In-depth Technical Guide

An Examination of an Enantiomer within the Phenylglycine Class of Metabotropic Glutamate Receptor Ligands

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a chiral molecule belonging to the phenylglycine class of compounds, which are known to interact with metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. While the pharmacological profile of its stereoisomer, (S)-3C4HPG, has been characterized to some extent, there is a notable scarcity of published data specifically detailing the quantitative pharmacology and signaling pathways associated with the (R)-enantiomer.

This technical guide provides a comprehensive overview of the pharmacology of the enantiomers of 3-carboxy-4-hydroxyphenylglycine, with a primary focus on the better-characterized (S)-enantiomer. By examining the structure-activity relationships within the phenylglycine class, we can infer the likely, though unconfirmed, pharmacological properties of this compound. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.

Pharmacological Profile of 3-Carboxy-4-hydroxyphenylglycine Enantiomers

The pharmacological activity of phenylglycine derivatives at metabotropic glutamate receptors is highly dependent on their stereochemistry and the substitution pattern on the phenyl ring. The (S)-enantiomers of these compounds have been more extensively studied.

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)

(S)-3C4HPG exhibits a mixed pharmacological profile, acting as both an antagonist at Group I mGluRs and an agonist at Group II mGluRs.[1] Specifically, it has been shown to be an antagonist at mGluR1 and an agonist at mGluR2.[2]

Table 1: Quantitative Pharmacological Data for (S)-3C4HPG

| Receptor Subtype | Activity | Potency/Efficacy | Reference |

| mGluR1 | Antagonist | IC₅₀ ≈ 100 µM | Hayashi et al., 1994 |

| mGluR2 | Agonist | EC₅₀ ≈ 30 µM | Hayashi et al., 1994 |

Data is estimated from graphical representations in the cited literature.

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound)

As of the latest literature review, specific quantitative data regarding the binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy of this compound at various mGluR subtypes are not available in published scientific literature. The seminal work by Hayashi and colleagues in 1994, which characterized a range of phenylglycine derivatives, focused on the (S)-enantiomers and did not provide quantitative data for the (R)-forms.[2]

Based on the general structure-activity relationships of phenylglycine derivatives, it is plausible that this compound may exhibit significantly different or weaker activity at mGluRs compared to its (S)-enantiomer. However, without empirical data, this remains speculative.

Experimental Protocols

The following experimental protocols are based on the methodologies described by Hayashi et al. (1994) for the characterization of phenylglycine derivatives at cloned mGluR subtypes expressed in Chinese Hamster Ovary (CHO) cells.[2] These methods are standard for determining the pharmacological activity of compounds at G-protein coupled receptors.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are stably transfected with the cDNA encoding the desired metabotropic glutamate receptor subtype (e.g., mGluR1, mGluR2) using standard transfection techniques (e.g., calcium phosphate precipitation or lipofection).

-

Selection: Transfected cells are selected using an appropriate selection marker (e.g., G418) to establish a stable cell line expressing the receptor of interest.

Measurement of Phosphoinositide (PI) Hydrolysis (for Group I mGluRs, e.g., mGluR1)

This assay is used to determine the activity of compounds at Gq-coupled receptors, which stimulate the hydrolysis of phosphoinositides.

-

Cell Labeling: CHO cells stably expressing mGluR1 are plated in multi-well plates and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Assay Initiation: The cells are washed to remove excess radiolabel and then pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Compound Addition:

-

Agonist Assay: Test compounds are added at various concentrations, and the cells are incubated for a specified period (e.g., 60 minutes).

-

Antagonist Assay: Cells are pre-incubated with the antagonist at various concentrations before the addition of a fixed concentration of a known agonist (e.g., L-glutamate).

-

-

Assay Termination and Measurement: The reaction is terminated by the addition of a strong acid (e.g., perchloric acid). The total inositol phosphates ([³H]IPs) are separated from the free myo-[³H]inositol using anion-exchange chromatography.

-

Data Analysis: The amount of [³H]IPs is quantified by liquid scintillation counting. Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Measurement of Cyclic AMP (cAMP) Formation (for Group II and III mGluRs, e.g., mGluR2)

This assay is used to determine the activity of compounds at Gi/o-coupled receptors, which inhibit adenylyl cyclase and thus reduce cAMP levels.

-

Cell Preparation: CHO cells stably expressing mGluR2 are plated in multi-well plates.

-

Assay Initiation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition:

-

Agonist Assay: Test compounds are added at various concentrations in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

-

Antagonist Assay: Cells are pre-incubated with the antagonist at various concentrations before the addition of a fixed concentration of a known agonist (e.g., L-glutamate) and forskolin.

-

-

Assay Termination and Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive binding assay (e.g., a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)).

-

Data Analysis: The amount of cAMP produced is measured, and dose-response curves are generated to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation (for agonists) or the IC₅₀ for the blockade of agonist-induced inhibition (for antagonists).

Signaling Pathways

The dual activity of (S)-3C4HPG at mGluR1 and mGluR2 implies its interaction with two distinct major intracellular signaling cascades.

Antagonism of the mGluR1 (Gq-coupled) Signaling Pathway

As an antagonist at mGluR1, (S)-3C4HPG blocks the canonical Gq-coupled signaling pathway.

Caption: Antagonism of the mGluR1 signaling pathway by (S)-3C4HPG.

Agonism of the mGluR2 (Gi/o-coupled) Signaling Pathway

As an agonist at mGluR2, (S)-3C4HPG activates the Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase.

References

An In-depth Technical Guide to (R)-3-Carboxy-4-hydroxyphenylglycine for Studying Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Metabotropic glutamate receptors (mGluRs), particularly the Group I subtypes (mGluR1 and mGluR5), are key modulators of these processes. Pharmacological tools that selectively target these receptors are invaluable for dissecting the molecular mechanisms of synaptic plasticity.

This guide focuses on (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) , a phenylglycine derivative used to investigate the role of Group I mGluRs in synaptic function. While much of the foundational literature has utilized the racemic mixture or the (S)-enantiomer, understanding the specific properties of the (R)-enantiomer is crucial for precise pharmacological studies. This document provides a comprehensive overview of the mechanism of action, relevant quantitative data from related compounds, detailed experimental protocols, and the signaling pathways modulated by this class of molecules.

Mechanism of Action: Targeting Group I mGluRs

This compound and its related compounds exert their effects by acting on Group I metabotropic glutamate receptors. Unlike ionotropic receptors, which form ion channels, mGluRs are G-protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.

-

Group I mGluR Activation: Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gαq/11 G-proteins.

-

Downstream Signaling: Activation of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Effects: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates Protein Kinase C (PKC). These signaling events lead to the modulation of various ion channels and downstream effector proteins, ultimately altering neuronal excitability and synaptic strength.

The activation of this pathway by specific agonists is a common method for chemically inducing a form of LTD known as mGluR-LTD, which is crucial for studying synaptic weakening and its role in neural circuit refinement and memory.

Pharmacological Data

Precise quantitative data for this compound is not as widely published as for other phenylglycine derivatives. However, data from the racemic mixture (DL-4C3HPG) and related, extensively studied Group I mGluR agonists provide a valuable reference for experimental design.

| Compound | Receptor Target(s) | Action | Potency / Affinity | Reference Assay |

| (DL)-4C3HPG | mGluR1α | Competitive Antagonist | KB = 29 µM | PI Hydrolysis Inhibition[1] |

| (S)-4C3HPG | Group I mGluRs | Agonist | - | PI Hydrolysis Activation |

| (S)-3,5-DHPG | mGluR1 / mGluR5 | Selective Agonist | Ki = 0.9 µM (mGluR1a), 3.9 µM (mGluR5a) | Radioligand Binding |

| (1S,3R)-ACPD | Group I / II mGluRs | Agonist | EC50 = 25 µM | PI Hydrolysis[2] |

| Quisqualic Acid | mGluRs / AMPA/Kainate | Agonist | EC50 = 15 µM | PI Hydrolysis[2] |

Note: The pharmacology of phenylglycine derivatives can be complex, with enantiomers sometimes exhibiting different or opposing actions (agonist vs. antagonist). Initial dose-response experiments are critical to characterize the specific effect of this compound in any new experimental system.

Applications in Synaptic Plasticity Research

The primary application of Group I mGluR agonists like this compound is the chemical induction of Long-Term Depression (mGluR-LTD). This allows researchers to study the mechanisms of synaptic weakening independent of the complex stimulation protocols required for electrically-induced LTD.

Key research questions addressed using these compounds include:

-

Locus of Expression: Determining whether LTD is expressed presynaptically (via reduced neurotransmitter release) or postsynaptically (via endocytosis of AMPA receptors).

-

Protein Synthesis Dependence: Investigating the requirement of new protein synthesis for the maintenance of LTD.

-

Crosstalk with other Receptors: Studying the interaction between mGluRs and other receptors, such as NMDA receptors, in modulating synaptic strength.

Recent studies using the related agonist DHPG have revealed that the locus of LTD expression can be dependent on agonist concentration and the co-activation of NMDA receptors.

Experimental Protocols

The following are generalized protocols for using this compound to study mGluR-LTD in acute brain slices. Specific parameters should be optimized for the brain region and developmental stage being studied.

This protocol outlines the workflow for a typical electrophysiology experiment.

-

Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂, 5% CO₂) NMDG-based cutting solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage submerged in ice-cold cutting solution. Prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus).

-

Slice Recovery: Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfusing with oxygenated ACSF at 30-32°C.

-

Using a glass microelectrode, obtain whole-cell patch-clamp recordings from a target neuron or place an electrode in the dendritic layer for field excitatory postsynaptic potential (fEPSP) recordings.

-

Place a stimulating electrode to evoke synaptic responses.

-

-

Baseline Recording: Record stable baseline synaptic responses (e.g., every 30 seconds) for at least 20-30 minutes.

-

Drug Application: Switch the perfusion to ACSF containing the desired concentration of this compound. Apply the drug for 5-10 minutes.

-

Washout and Post-Drug Recording: Switch the perfusion back to standard ACSF and record the synaptic responses for at least 60 minutes to determine if a stable depression (LTD) is induced.

-

Data Analysis: Normalize the post-drug responses to the pre-drug baseline. A sustained reduction in the response amplitude indicates the induction of LTD.

This biochemical assay directly measures the activation of the Gq-PLC signaling pathway.

-

Tissue Preparation: Prepare brain slices or cultured cells as the experimental model.

-

Labeling: Pre-incubate the tissue/cells with [³H]-myo-inositol for 60-90 minutes to allow for its incorporation into membrane phosphoinositides.

-

Stimulation: Wash the preparation and incubate with various concentrations of this compound in the presence of LiCl (which blocks the breakdown of inositol phosphates).

-

Extraction: Terminate the reaction by adding a quenching agent like trichloroacetic acid.

-

Separation and Quantification: Separate the generated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.

-

Analysis: Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting. An increase in [³H]-inositol phosphates indicates agonist activity at Gq-coupled receptors.

Conclusion

This compound is a valuable pharmacological agent for probing the function of Group I metabotropic glutamate receptors in the central nervous system. Its ability to modulate the Gq-PLC signaling cascade allows for the targeted induction of mGluR-dependent long-term depression, providing a powerful model for studying the molecular underpinnings of synaptic weakening. While quantitative data for this specific enantiomer is sparse, the extensive literature on related phenylglycine derivatives provides a strong foundation for its use. By employing the detailed electrophysiological and biochemical protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound to investigate the complex role of mGluR signaling in synaptic plasticity, cognition, and neurological disease.

References

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Overview of its Discovery and Synthesis in the Context of Metabotropic Glutamate Receptor 8 Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG), a phenylglycine derivative with potential activity at metabotropic glutamate receptors (mGluRs). While specific research on the (R)-enantiomer is limited in publicly available literature, this document consolidates the existing knowledge on related phenylglycine compounds, particularly focusing on their roles as mGluR ligands. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and drug development.

Discovery and Development of Phenylglycine Derivatives as mGluR Ligands

The discovery of phenylglycine derivatives as ligands for metabotropic glutamate receptors marked a significant milestone in neuropharmacology. These compounds have been instrumental in elucidating the physiological roles of various mGluR subtypes. Notably, the stereochemistry of these molecules plays a crucial role in their affinity and efficacy at different receptors.

Within this class, (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) has emerged as a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] mGluR8, a member of the group III mGluRs, is predominantly located presynaptically and is involved in the modulation of neurotransmitter release. The discovery of selective agonists like (S)-3,4-DCPG has enabled detailed investigation into the therapeutic potential of targeting mGluR8 for various neurological and psychiatric disorders.

While the (S)-enantiomer of 3,4-dicarboxyphenylglycine is well-characterized, information regarding the specific discovery and pharmacological profile of this compound is scarce. Structure-activity relationship (SAR) studies on phenylglycine derivatives have generally indicated that the (S)-enantiomers are more active at group II and III mGluRs. For instance, (S)-3C4HPG has been reported to act as an agonist at mGluR2.

Synthesis of Phenylglycine Derivatives

The synthesis of phenylglycine derivatives can be achieved through various methods, including the Strecker synthesis and asymmetric synthesis routes to obtain enantiomerically pure compounds.

General Synthetic Approaches:

-

Racemic Synthesis: Traditional methods often yield a racemic mixture of the phenylglycine derivative. These methods typically involve the condensation of an appropriately substituted benzaldehyde with a source of cyanide and ammonia or an ammonium salt, followed by hydrolysis.

-

Asymmetric Synthesis: To obtain specific enantiomers, such as this compound, asymmetric synthesis strategies are employed. These can include:

-

Chiral auxiliaries: Utilizing a chiral auxiliary to direct the stereoselective formation of the desired enantiomer.

-

Catalytic asymmetric synthesis: Employing a chiral catalyst to induce enantioselectivity in the key bond-forming reaction.

-

Enzymatic resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

-

Chiral chromatography: Separating the enantiomers of a racemic mixture using a chiral stationary phase.

-

Quantitative Data on Phenylglycine Derivatives at mGluRs

The following table summarizes the available quantitative data for the activity of (S)-3,4-DCPG and other relevant phenylglycine derivatives at various metabotropic glutamate receptors. It is important to note that no specific quantitative data for the activity of this compound at mGluR8 has been found in the reviewed literature.

| Compound | Receptor Subtype | Activity | Potency (EC50/IC50) |

| (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) | mGluR8a | Agonist | 31 nM |

| (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) | mGluR2 | Agonist | ~10 µM |

| (RS)-PPG | mGluR8a | Agonist | 0.2 µM |

| L-AP4 | mGluR8 | Agonist | 0.29 µM |

Signaling Pathways and Experimental Workflows

Group III mGluR Signaling Pathway

Metabotropic glutamate receptor 8, as a member of the group III mGluRs, is typically coupled to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in modulating synaptic transmission.

Caption: Agonist binding to mGluR8 activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP.

Experimental Workflow for Pharmacological Evaluation

The pharmacological characterization of a novel compound like this compound at mGluRs typically follows a standardized workflow. This involves a series of in vitro and in vivo assays to determine the compound's potency, selectivity, and functional effects.

Caption: A typical workflow for the pharmacological evaluation of a novel mGluR agonist.

Structure-Activity Relationship of Phenylglycine Derivatives

The biological activity of phenylglycine derivatives at mGluRs is highly dependent on their chemical structure. The following diagram illustrates the key structural features that influence their agonist or antagonist properties and receptor selectivity.

Caption: Key structural features determining the activity of phenylglycine derivatives at mGluRs.

Conclusion

While (R)-3-carboxy-4-hydroxyphenylglycine is a structurally defined compound, its specific discovery and pharmacological characterization as an mGluR8 agonist are not well-documented in the available scientific literature. The focus of research has predominantly been on the (S)-enantiomers of related phenylglycine derivatives, such as (S)-3,4-DCPG, which has been established as a selective mGluR8 agonist. This technical guide has provided a comprehensive overview of the broader context of phenylglycine derivatives as mGluR ligands, including general synthetic strategies and structure-activity relationships. Further research is required to elucidate the specific biological profile of this compound and its potential as a pharmacological tool or therapeutic agent. Researchers interested in this specific compound may need to undertake de novo synthesis and pharmacological evaluation to determine its properties.

References

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): An In-depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that acts as a modulator of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors pivotal in regulating neuronal excitability and synaptic transmission throughout the central nervous system. This document provides a comprehensive technical overview of the effects of this compound on neuronal excitability, consolidating available pharmacological data, outlining detailed experimental methodologies for its study, and illustrating the core signaling pathways involved. This compound exhibits a dual pharmacological profile, acting as an antagonist of Group I mGluRs and an agonist of Group II mGluRs. This dual action allows it to finely tune neuronal activity, offering a complex but potentially powerful tool for therapeutic intervention in neurological disorders characterized by excitability imbalances.

Introduction

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation leads to neuronal excitation. Conversely, Group II (mGluR2 and mGluR3) and Group III mGluRs are often found presynaptically and their activation tends to inhibit neurotransmitter release, thereby reducing neuronal excitability[1].

This compound's unique profile as a Group I antagonist and Group II agonist suggests it can dampen neuronal hyperexcitability through two distinct mechanisms: blocking the excitatory signaling of Group I receptors and promoting the inhibitory effects of Group II receptors. This makes it a compound of significant interest for conditions such as epilepsy, neuropathic pain, and anxiety disorders.

Pharmacological Profile of this compound

This compound is the (R)-enantiomer of 3-Carboxy-4-hydroxyphenylglycine. While much of the early research focused on the S-enantiomer, (S)-3C4HPG, which is a potent Group II mGluR agonist and a weak Group I mGluR antagonist, the R-enantiomer also possesses significant activity at these receptors.

Interaction with Group I mGluRs

As an antagonist of Group I mGluRs, this compound is expected to block the downstream signaling cascades initiated by the activation of mGluR1 and mGluR5. This includes the inhibition of phospholipase C (PLC) activation, which in turn would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) would therefore be attenuated.

Interaction with Group II mGluRs

Conversely, as a Group II mGluR agonist, this compound activates mGluR2 and mGluR3. This activation is coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA). Activation of Group II mGluRs also leads to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, which collectively act to reduce presynaptic neurotransmitter release.

Effects on Neuronal Excitability: Quantitative Data

While specific quantitative data for the effects of this compound on neuronal firing rates and membrane potential are not extensively available in the public domain, its effects can be inferred from its pharmacological profile. The following tables summarize the expected effects based on its action on Group I and Group II mGluRs, with illustrative data from studies using selective ligands for these receptor groups.

| Parameter | Expected Effect of this compound | Mechanism |

| Neuronal Firing Rate | Decrease | Antagonism of excitatory Group I mGluRs and agonism of inhibitory Group II mGluRs. |

| Resting Membrane Potential | Hyperpolarization or stabilization | Agonism of Group II mGluRs can lead to the opening of potassium channels, causing hyperpolarization. Antagonism of tonic Group I mGluR activity could also contribute to stabilization. |

| Excitatory Postsynaptic Potentials (EPSPs) | Decrease in amplitude | Primarily through the agonistic effect on presynaptic Group II mGluRs, which inhibits glutamate release. |

| Inhibitory Postsynaptic Potentials (IPSPs) | Potential for indirect modulation | Effects on IPSPs are likely to be complex and circuit-dependent. |

Note: The quantitative values in the following tables are illustrative and based on the actions of selective Group I antagonists and Group II agonists. Specific values for this compound would require direct experimental determination.

Table 1: Illustrative Quantitative Effects of Group I mGluR Antagonism on Neuronal Excitability

| Parameter | Agonist-Induced Change (e.g., with DHPG) | Change with Group I Antagonist (e.g., LY367385) | Reference Neuron Type |

| Membrane Depolarization | ~5-15 mV | Blockade of depolarization | Hippocampal CA1 Pyramidal Neurons |

| EPSP Amplitude | - | Attenuation of mGluR1-mediated potentiation | Cortical Neurons |

| Afterhyperpolarization | Reduction | Prevention of reduction | Thalamic Neurons |

Table 2: Illustrative Quantitative Effects of Group II mGluR Agonism on Neuronal Excitability

| Parameter | Change with Group II Agonist (e.g., LY379268) | Reference Neuron Type |

| EPSC Amplitude | ~20-50% reduction | Corticostriatal Neurons |

| Paired-Pulse Facilitation | Increase | Hippocampal CA3-CA1 Synapse |

| Spontaneous EPSC Frequency | Decrease | Amygdala Neurons |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on neuronal excitability using brain slice electrophysiology.

Acute Brain Slice Preparation

-

Anesthesia and Decapitation: Anesthetize a rodent (e.g., Sprague-Dawley rat, P21-P35) with isoflurane and decapitate.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

Slicing Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.

-

-

Slicing: Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome.

-

Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature.

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgCl2, 2 CaCl2.

-

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a single brain slice in the recording chamber under a microscope and perfuse with oxygenated aCSF at 2-3 ml/min.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill with an internal solution.

-

K-gluconate based internal solution (for current-clamp): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, pH 7.3.

-

-

Cell Targeting: Identify a neuron for recording (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

-

Gigaohm Seal Formation: Approach the neuron with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition:

-

Current-Clamp: Record membrane potential, resting membrane potential, and action potential firing in response to current injections. Apply this compound to the bath and observe changes in these parameters.

-

Voltage-Clamp: Clamp the neuron at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs) or at 0 mV for inhibitory postsynaptic currents (IPSCs). Stimulate presynaptic fibers and record evoked currents before and after application of this compound.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Antagonism of Group I mGluR Signaling

Caption: this compound antagonism of Group I mGluR signaling pathway.

Agonism of Group II mGluR Signaling

Caption: this compound agonism of Group II mGluR signaling pathway.

Experimental Workflow for Assessing this compound Effects

Caption: Experimental workflow for electrophysiological analysis.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of metabotropic glutamate receptor function and holds potential as a therapeutic agent. Its dual action as a Group I mGluR antagonist and a Group II mGluR agonist provides a multifaceted mechanism for dampening neuronal hyperexcitability. Further research, particularly quantitative electrophysiological studies, is necessary to fully elucidate its potency, efficacy, and potential clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Investigating the Potential Neuroprotective Role of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative whose role in neuroprotection remains largely unexplored. This technical guide provides a comprehensive overview of the rationale for investigating its potential neuroprotective effects, primarily based on the established role of metabotropic glutamate receptor (mGluR) antagonists in mitigating neuronal damage. While direct evidence for the neuroprotective activity of this compound is currently lacking in the scientific literature, this document outlines the theoretical framework, key experimental methodologies, and relevant signaling pathways that would be central to such an investigation. The information presented is grounded in the broader context of neuroprotection conferred by mGluR1 antagonists and serves as a roadmap for future research into the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound in Neuroprotection

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a critical role in synaptic plasticity, learning, and memory. However, excessive glutamate release and subsequent overactivation of its receptors can lead to excitotoxicity, a key pathological process in various neurodegenerative diseases and acute brain injuries.[1][2] Metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors, are crucial modulators of glutamatergic neurotransmission.[3] The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2]

Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[4] Overactivation of Group I mGluRs has been implicated in the amplification of excitotoxic neuronal death.[2] Consequently, the antagonism of these receptors, particularly mGluR1, has emerged as a promising strategy for neuroprotection.[2][5]

This compound belongs to the phenylglycine class of compounds, many of which are known to interact with mGluRs.[3] While its direct neuroprotective effects have not been documented, its chemical structure warrants investigation into its potential as an mGluR antagonist and, by extension, a neuroprotective agent. This guide outlines the necessary steps to explore this potential.

Pharmacological Profile of Phenylglycine Derivatives at mGluRs

The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry and substitution patterns. A key study by Hayashi et al. (1994) investigated the agonist and antagonist activities of several phenylglycine derivatives, including the (S)- and (R)-enantiomers of 3-carboxy-4-hydroxyphenylglycine (3C4HPG), at cloned mGluR1, mGluR2, and mGluR4 subtypes. The findings for the enantiomers of 3C4HPG are summarized below.

| Compound | Receptor Subtype | Activity | Potency/Efficacy |

| (S)-3C4HPG | mGluR1 | Antagonist | Effective antagonism of L-glutamate action. |

| mGluR2 | Agonist | Effective agonist. | |

| This compound | mGluR1 | No definite agonist or antagonist activity | Not reported |

| mGluR2 | No definite agonist activity | Not reported | |

| mGluR4 | No definite agonist activity | Not reported | |

| (Data sourced from Hayashi et al., 1994)[3] |

It is crucial to note that this study did not find significant activity for this compound at the tested mGluR subtypes. However, this does not preclude the possibility of activity at other mGluR subtypes or through different mechanisms. Further pharmacological characterization is a critical first step in investigating its neuroprotective potential.

Investigating the Neuroprotective Effects of this compound: Experimental Protocols

To assess the potential neuroprotective properties of this compound, a series of well-established in vitro and in vivo experimental models can be employed. The following protocols are representative of those used to evaluate the neuroprotective efficacy of mGluR antagonists.

In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to assess the direct effects of a compound on neuronal survival following an excitotoxic insult.

This assay evaluates the ability of a compound to protect primary neurons from glutamate-induced cell death.

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and L-glutamine.

-

Compound Pre-treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Excitotoxic Insult: Neurons are then exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

-

Washout and Incubation: The glutamate-containing medium is replaced with fresh, compound-containing medium, and the cells are incubated for 24 hours.

-

Assessment of Cell Viability: Neuronal viability is quantified using methods such as the MTT assay (measures mitochondrial activity) or by measuring lactate dehydrogenase (LDH) release into the culture medium (indicates cell membrane damage).

This model more closely mimics the cellular organization of the brain and allows for the study of neuroprotection in a more physiologically relevant context.

Methodology:

-

Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from postnatal day 7-10 rat pups and cultured on semi-permeable membrane inserts.

-

Compound Treatment: Slices are treated with this compound before, during, or after the ischemic insult.

-

Oxygen-Glucose Deprivation (OGD): To simulate ischemia, slices are transferred to a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).

-

Reperfusion: Slices are returned to normal culture conditions (oxygenated, glucose-containing medium) with or without the test compound.

-

Assessment of Neuronal Damage: After 24-72 hours of reperfusion, neuronal damage is assessed by staining with a fluorescent dye such as propidium iodide (PI), which enters and stains the nuclei of dead or dying cells. The area of PI uptake in specific hippocampal regions (e.g., CA1) is quantified.

In Vivo Neuroprotection Models

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account factors like bioavailability and blood-brain barrier penetration.

The MCAO model is a widely used animal model of stroke.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Induction of Ischemia: The middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery. The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.

-

Compound Administration: this compound would be administered at various doses and time points (before, during, or after ischemia) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Neurological Assessment: Neurological deficits are assessed at various time points post-ischemia using a standardized neurological scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24-72 hours post-ischemia), animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

Potential Signaling Pathways Involved in this compound-Mediated Neuroprotection

Should this compound be found to exhibit mGluR1 antagonist activity, its neuroprotective effects would likely be mediated through the modulation of downstream signaling pathways. Antagonism of mGluR1 can prevent the over-activation of these pathways, thereby reducing excitotoxic damage.

Inhibition of the Phospholipase C (PLC) Pathway

The canonical signaling pathway for mGluR1 involves the activation of PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking mGluR1, this compound could prevent this cascade, thereby attenuating the pathological rise in intracellular calcium that is a hallmark of excitotoxicity.[4]

Caption: Inhibition of the mGluR1-PLC-IP3 signaling pathway by this compound.

Modulation of GABAergic Neurotransmission

Studies have shown that mGluR1 antagonists can enhance GABAergic synaptic transmission.[1][6] By potentiating the activity of GABA, the main inhibitory neurotransmitter in the brain, this compound could counteract the excessive excitation that underlies excitotoxicity. This enhancement of inhibitory tone would contribute to a neuroprotective effect.

Caption: Potential modulation of GABAergic transmission by this compound.

Workflow for Investigating this compound Neuroprotection

A logical workflow for the investigation of this compound's neuroprotective potential would proceed from initial pharmacological characterization to in vivo efficacy studies.

Caption: Proposed workflow for investigating this compound neuroprotection.

Conclusion and Future Directions

While direct evidence for the neuroprotective role of this compound is currently absent from the scientific literature, its classification as a phenylglycine derivative provides a strong rationale for its investigation as a potential mGluR antagonist and neuroprotective agent. The established link between Group I mGluR antagonism and neuroprotection offers a clear therapeutic hypothesis to be tested.

Future research should focus on a comprehensive pharmacological profiling of this compound across all mGluR subtypes to identify its primary molecular target(s). Subsequent evaluation in robust in vitro and in vivo models of neuronal injury, as outlined in this guide, will be critical to determine its efficacy as a neuroprotective compound. Elucidation of the specific signaling pathways modulated by this compound will not only provide mechanistic insights but also aid in the identification of biomarkers for its activity. Should these investigations yield positive results, this compound could represent a novel candidate for the development of therapies for a range of neurological disorders characterized by excitotoxic cell death.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]

- 6. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Deep Dive into its Utility for mGluR Subtype Research

Foreword: While the field of metabotropic glutamate receptor (mGluR) pharmacology is extensive, specific and detailed research on the (R)-enantiomer of 3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is limited in publicly available scientific literature. Much of the existing research on 3C4HPG focuses on the (S)-enantiomer or the racemic mixture, which exhibit distinct pharmacological profiles. This guide, therefore, aims to provide a comprehensive overview based on the available information regarding phenylglycine derivatives and extrapolates potential areas of investigation for this compound as a tool for studying mGluR subtypes. It is important for researchers to note that the detailed quantitative data, specific experimental protocols, and signaling pathways for this compound remain largely uncharacterized.

Introduction to Phenylglycine Derivatives and mGluRs

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. The development of selective ligands for these receptors is paramount for elucidating their physiological and pathological functions.

Phenylglycine derivatives have emerged as a significant class of compounds for probing mGluR function. The stereochemistry of these molecules, particularly at the α-carbon, is a critical determinant of their activity, often dictating whether they act as agonists or antagonists at specific mGluR subtypes.

The Enantiomers of 3C4HPG: A Tale of Two Molecules

Studies on the enantiomers of 3C4HPG have highlighted the stereospecificity of their interactions with mGluRs. While comprehensive data on the (R)-enantiomer is scarce, research on the (S)-enantiomer provides a valuable comparative framework.

-

(S)-3C4HPG: This enantiomer has been characterized as a potent agonist at Group II mGluRs (mGluR2 and mGluR3) and an antagonist at Group I mGluRs (specifically mGluR1).[1] This dual activity makes (S)-3C4HPG a useful tool for dissecting the roles of these receptor groups in various neuronal processes.

-

This compound: The pharmacological profile of this compound is not well-documented. Based on the structure-activity relationships of related phenylglycine derivatives, it is plausible that this compound possesses a distinct selectivity and activity profile at mGluR subtypes. For instance, in the related compound (RS)-3,4-dicarboxyphenylglycine ((RS)-3,4-DCPG), the (R)-enantiomer is responsible for its activity as an antagonist at AMPA receptors, while the (S)-enantiomer is a potent and selective agonist at mGluR8. This underscores the importance of studying the individual enantiomers of these compounds.

Potential Research Applications of this compound